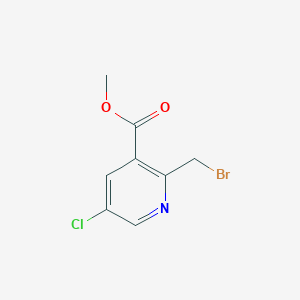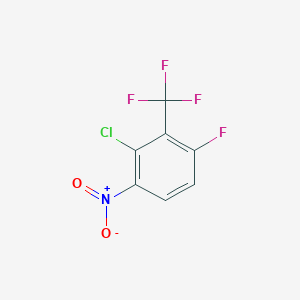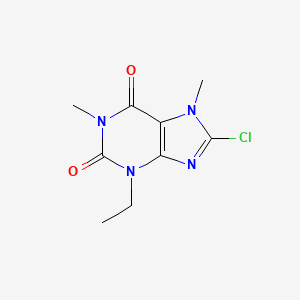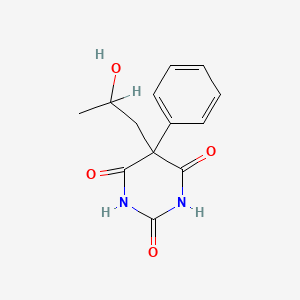![molecular formula C9H10ClNO3 B13989972 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid CAS No. 90414-86-1](/img/structure/B13989972.png)
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is a compound known for its significant applications in medicinal chemistry. It is a derivative of benzoic acid, where the hydroxyl group is positioned at the second carbon, and the amino group, substituted with a 2-chloroethyl group, is attached to the fourth carbon. This compound is structurally related to chlorambucil, a well-known chemotherapy agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid typically involves the chlorination of ethylamine followed by its reaction with 2-hydroxybenzoic acid. The process can be summarized in the following steps:
Chlorination of Ethylamine: Ethylamine is reacted with thionyl chloride to produce 2-chloroethylamine.
Amination: The 2-chloroethylamine is then reacted with 2-hydroxybenzoic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: Produces 4-[(2-Chloroethyl)amino]-2-ketobenzoic acid or 4-[(2-Chloroethyl)amino]-2-carboxybenzoic acid.
Reduction: Produces 4-[(2-Chloroethyl)amino]-2-aminobenzoic acid.
Substitution: Produces derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to chlorambucil.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid involves its ability to alkylate DNA. The 2-chloroethyl group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and inhibition of DNA replication. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells, making it effective against cancer cells.
類似化合物との比較
Similar Compounds
Chlorambucil: A chemotherapy agent with a similar structure but different functional groups.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapy drug with a different mechanism of activation.
Uniqueness
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its hydroxyl group at the second position enhances its solubility and reactivity compared to other similar compounds.
特性
CAS番号 |
90414-86-1 |
|---|---|
分子式 |
C9H10ClNO3 |
分子量 |
215.63 g/mol |
IUPAC名 |
4-(2-chloroethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-3-4-11-6-1-2-7(9(13)14)8(12)5-6/h1-2,5,11-12H,3-4H2,(H,13,14) |
InChIキー |
VYDUCLVBTOAWBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1NCCCl)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


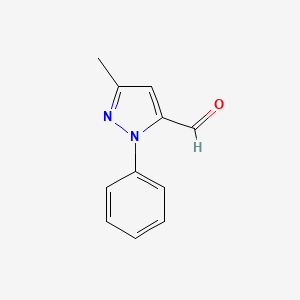



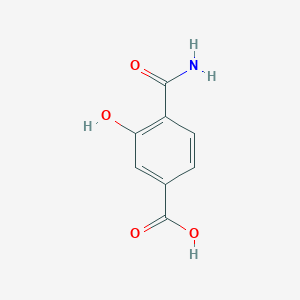
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
